![molecular formula C19H16BrNO3S B1403691 5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 777075-57-7](/img/structure/B1403691.png)
5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione
Overview
Description
Scientific Research Applications
Corrosion Inhibition
Thiazolidinedione derivatives, closely related to the specified compound, have been investigated as corrosion inhibitors. One study explored their efficiency in inhibiting mild steel corrosion in hydrochloric acid solutions. The inhibition effectiveness increased with concentration, and the adsorption of these inhibitors on the mild steel surface obeyed the Langmuir adsorption isotherm. Polarization studies indicated that these inhibitors were of a mixed type, and theoretical calculations supported the experimental findings (Yadav, Behera, Kumar, & Yadav, 2015).
Antimicrobial Activity
Another research area involves the antimicrobial properties of thiazolidinedione derivatives. A study synthesized new derivatives and tested their in vitro antimicrobial activities against various pathogenic strains of bacteria and fungi. Some compounds exhibited significant inhibitory activities, surpassing those of reference drugs, particularly against Gram-positive bacterial strains and the fungus Candida albicans (Stana et al., 2014).
Structural and Synthetic Chemistry
The structural aspects of thiazolidinedione derivatives have been a subject of interest as well. A study described the synthesis of new derivatives with various arylidene groups. The structures were confirmed through various spectroscopic methods, and the crystal structure of one compound was determined using single-crystal X-ray diffraction data (Popov-Pergal et al., 2010).
properties
IUPAC Name |
5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3S/c1-12-3-5-13(6-4-12)11-21-18(22)17(25-19(21)23)10-14-9-15(20)7-8-16(14)24-2/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLZLORVKZAHOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-Bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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